molecular formula C12H20N2O B13019118 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine

2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine

Cat. No.: B13019118
M. Wt: 208.30 g/mol
InChI Key: REPFJUXRNRRSLA-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Nomenclature

The molecular framework of 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine consists of a pyridine ring substituted at positions 2 and 3. The IUPAC name systematically describes its structure:

  • Pyridine backbone : A six-membered aromatic ring with one nitrogen atom.
  • Position 2 : Methoxy group (-OCH₃).
  • Position 3 : Amine group (-NH-) bonded to a 3-methylpentan-2-yl substituent.

The molecular formula is $$ \text{C}{12}\text{H}{20}\text{N}_{2}\text{O} $$, with a calculated molecular weight of 208.30 g/mol. Key structural identifiers include:

Property Value
SMILES COC1=C(C=CC=N1)NC(C(C)CC)C
InChIKey REPFJUXRNRRSLA-UHFFFAOYSA-N
Hybridization sp² (pyridine ring), sp³ (alkyl chain)

The branched 3-methylpentan-2-yl group introduces steric hindrance, influencing the compound's reactivity and intermolecular interactions.

Historical Development of Pyridine-Based Amine Derivatives

Pyridine derivatives have evolved significantly since Thomas Anderson's isolation of pyridine from bone oil in 1849. Early synthetic methods, such as the Chichibabin reaction (1924), enabled large-scale production of alkylpyridines by condensing aldehydes, ketones, and ammonia. The introduction of amine substituents emerged later, driven by pharmaceutical demands for bioactive molecules.

2-Methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine reflects modern synthetic strategies that prioritize regioselective functionalization. For example, nucleophilic aromatic substitution (SNAr) allows precise methoxy group placement, while reductive amination introduces the branched alkyl chain. Industrial-scale synthesis now leverages catalytic hydroamination to optimize yields.

Positional Isomerism in Methoxy-Substituted Pyridinamines

Positional isomerism in this compound class arises from variations in methoxy and amine group placement. For instance, 3-methoxy-N-(3-methylpentan-2-yl)pyridin-2-amine (CID 115923085) represents a structural isomer where the methoxy and amine groups occupy positions 3 and 2, respectively.

Key distinctions between isomers :

  • Electronic effects : The methoxy group's position alters the ring's electron density. In the 2-methoxy isomer, the -OCH₃ group exerts a stronger electron-donating resonance effect compared to the 3-methoxy variant.
  • Steric interactions : The 3-methylpentan-2-yl group's proximity to the methoxy substituent in the 2-methoxy isomer creates greater steric hindrance, affecting rotational freedom and solubility.

Metamerism, a subset of positional isomerism, occurs when alkyl groups differ in branching. For example, replacing the 3-methylpentan-2-yl group with a linear hexyl chain would produce a metameric pair.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine

InChI

InChI=1S/C12H20N2O/c1-5-9(2)10(3)14-11-7-6-8-13-12(11)15-4/h6-10,14H,5H2,1-4H3

InChI Key

REPFJUXRNRRSLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=C(N=CC=C1)OC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically involves:

  • Starting Material: Pyridin-3-amine derivatives or substituted pyridines.
  • Key Functionalization: Introduction of the methoxy group at the 2-position and alkylation of the amine nitrogen with a 3-methylpentan-2-yl group.
  • Catalysts and Reagents: Palladium-catalyzed cross-coupling, reductive amination, and nucleophilic substitution reactions are common.

Palladium-Catalyzed Amination

A widely used method for preparing substituted pyridin-3-amines involves palladium-catalyzed amination of halogenated pyridines with amines under inert atmosphere:

Parameter Details
Catalyst Palladium(II) acetate
Ligand Bis[2-(diphenylphosphino)phenyl] ether
Base Caesium carbonate (Cs2CO3)
Solvent 1,4-Dioxane
Temperature 50–150 °C
Time 30 minutes to several hours
Atmosphere Argon (inert)
Reaction Vessel Sealed microwave vial or sealed tube
Purification Silica gel chromatography (e.g., Dichloromethane:Acetonitrile 9:1)
Yield Moderate to good yields reported

Procedure Summary:
2,4-Dichloropyridine-3-carbonitrile is reacted with 2-methylpyridin-3-amine in the presence of Pd(OAc)2, ligand, and Cs2CO3 in dioxane under argon. The mixture is heated in a sealed vessel, often using microwave irradiation to accelerate the reaction. The crude product is purified by flash chromatography.

Reductive Amination of Cyanohydrins

Another approach involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives:

Parameter Details
Reducing Agent Sodium cyanoborohydride (NaBH3CN)
Base Organic tertiary amine (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO)
Additives Iron sulfate (FeSO4·7H2O) to suppress side reactions
Solvent Dichloromethane and water mixture
Temperature Room temperature
Workup Extraction, washing, decolorization with silica and animal charcoal
Yield High yields with minimized side products

Procedure Summary:
The cyanohydrin intermediate is activated and then subjected to reductive amination with the pyridinyl amine in a basic medium. The reaction proceeds smoothly at room temperature, and iron sulfate is added to eliminate cyanide side reactions. The product is isolated by standard organic extraction and purification.

Microwave-Assisted Synthesis in Water

Microwave irradiation has been employed to enhance reaction rates and yields in aqueous media:

Parameter Details
Solvent Water
Temperature 150 °C
Time 12 hours
Acid Catalyst Trifluoromethanesulfonic acid or concentrated HCl (0.2 equiv.)
Reaction Vessel Sealed microwave-safe vial
Purification Reverse phase chromatography (H2O with 0.1% formic acid/MeCN gradient)
Yield Approximately 40%

Procedure Summary:
Isatin analogs and amino-picoline derivatives are reacted in water with acid catalysis under microwave heating. The sealed vial is heated at 150 °C for 12 hours. After solvent removal, the residue is purified by reverse phase chromatography to afford the desired product.

Reaction Mechanism Insights

  • The palladium-catalyzed amination proceeds via oxidative addition of the halogenated pyridine, coordination and deprotonation of the amine, followed by reductive elimination to form the C–N bond.
  • Reductive amination involves nucleophilic attack of the amine on the activated cyanohydrin, followed by reduction of the imine intermediate.
  • Microwave-assisted reactions in water benefit from rapid heating and enhanced molecular interactions, promoting efficient bond formation.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Yield Range
Palladium-Catalyzed Amination Pd(OAc)2, bis(diphenylphosphino) ligand, Cs2CO3 50–150 °C, inert atmosphere, sealed tube High selectivity, scalable Moderate to high
Reductive Amination NaBH3CN, DABCO, FeSO4·7H2O Room temperature, basic medium Mild conditions, high yield High
Microwave-Assisted in Water Acid catalyst (TfOH or HCl), water 150 °C, 12 h, sealed vial Green solvent, accelerated reaction Moderate (~40%)

Research Findings and Notes

  • The palladium-catalyzed method is well-documented for pyridine amine derivatives and allows for diverse N-substitutions with good control over regioselectivity.
  • Reductive amination offers a mild and efficient route, especially useful for introducing alkyl groups on the nitrogen without harsh conditions.
  • Microwave-assisted aqueous synthesis is an emerging green chemistry approach, though yields may be lower and require optimization.
  • Purification techniques such as silica gel chromatography and reverse phase HPLC are critical for isolating pure compounds due to the complexity of reaction mixtures.
  • The choice of method depends on the availability of starting materials, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include zinc-based reagents and nitroarenes. The conditions often involve the use of a portable desaturase (Tz0Cl), which facilitates the installation of functional groups .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used as building blocks for further synthesis in medicinal chemistry .

Scientific Research Applications

Pharmacological Potential

Research indicates that 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine may exhibit various biological activities. Its interactions with specific enzymes or receptors could lead to enzyme inhibition or modulation of biological pathways. This makes it an interesting candidate for drug development, particularly in targeting muscarinic acetylcholine receptors (mAChRs), which play essential roles in the central and peripheral nervous systems .

Structure-Activity Relationship Studies

Studies have focused on the structure-activity relationships (SARs) of this compound and its analogues. Such investigations help elucidate how modifications to the molecular structure can enhance or alter biological activity. For example, the compound's ability to act as a positive allosteric modulator (PAM) for mAChRs has been explored in various settings .

Agrochemical Applications

The unique structure of 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine also positions it as a potential building block in the synthesis of agrochemicals. Its ability to interact with biological systems could be harnessed to develop new herbicides or pesticides that target specific biochemical pathways in plants or pests.

Material Science Applications

In materials science, this compound could serve as a precursor for synthesizing novel materials with specific properties. Its chemical reactivity allows it to participate in various organic synthesis reactions, which can be utilized to create polymers or other advanced materials with tailored functionalities.

Case Study 1: Muscarinic Acetylcholine Receptor Modulation

A study investigating the pharmacological properties of related compounds demonstrated that certain analogues exhibited potent PAM activity towards the M3 mAChR, which is involved in smooth muscle contraction and other physiological processes . The findings suggest that 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine may have similar modulatory effects, warranting further investigation into its pharmacodynamics and therapeutic potential.

Case Study 2: Synthesis and Characterization

The synthesis of 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine typically involves the reaction of 2-methoxyaniline with 3-methylpentan-2-amine under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Key Structural Differences
Compound Name Substituents at Pyridin-3-amine Electronic Effects Key References
2-Methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine 3-Methylpentan-2-yl (branched alkyl) Methoxy (electron-donating) N/A
2-Methoxy-N-(4-methoxyphenyl)pyridin-3-amine (4i) 4-Methoxyphenyl (aryl) Dual methoxy (electron-donating)
N-(2-Methoxyphenyl)pyridin-3-amine 2-Methoxyphenyl (aryl) Methoxy (electron-donating)
UDD (CYP51 inhibitor) Trifluoromethyl groups, piperidine Trifluoromethyl (electron-withdrawing)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyrazole Steric hindrance from cyclopropyl

Analysis :

  • Alkyl vs.
  • Electronic Effects : Unlike UDD’s trifluoromethyl groups (electron-withdrawing), the methoxy group in the target compound donates electrons, altering charge distribution and reactivity .

Analysis :

  • The target compound’s synthesis may resemble methods for 4i, which employs chromatography for purification. However, Pd-catalyzed coupling (as in ) could be required for introducing the alkylamine group.
  • Lower yields in alkylamine derivatives (e.g., 17.9% in ) highlight challenges in steric hindrance management compared to aryl analogs.

Physicochemical Properties

Table 3: Molecular and Physical Properties
Compound Name Molecular Formula Molecular Weight LogP (Predicted)
2-Methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine C12H20N2O 208.30 ~3.2
N-(2-Methoxyphenyl)pyridin-3-amine C12H12N2O 200.24 2.91
(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine C10H16N2O 180.25 ~1.8
UDD (CYP51 inhibitor) C20H17F6N5 457.38 N/A

Analysis :

  • The target compound’s higher molecular weight and branched alkyl chain suggest greater lipophilicity (LogP ~3.2) compared to simpler analogs like .
  • Aryl-substituted derivatives (e.g., ) exhibit lower LogP values, indicating trade-offs between hydrophobicity and solubility.

Analysis :

  • The methoxy group’s electron-donating nature may favor interactions with hydrophobic enzyme pockets, as seen in COX-2 inhibitors .

Biological Activity

2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine is an organic compound that exhibits significant biological activity due to its unique structural features. This compound is characterized by a methoxy group and a branched alkyl substituent, which influence its interactions with biological targets, such as enzymes and receptors. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine is C13H19N1O1C_{13}H_{19}N_1O_1, with a molecular weight of approximately 207.31 g/mol. The structure includes:

  • A pyridine ring that contributes to its aromatic character.
  • A methoxy group at the second position, enhancing lipophilicity.
  • A 3-methylpentan-2-yl substituent at the nitrogen atom, which may affect binding affinity and specificity.

Research indicates that 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine interacts with specific molecular targets, potentially leading to enzyme inhibition or modulation of biological pathways. The bulky substituent at the nitrogen atom may enhance its binding properties, which is critical for its pharmacological effects .

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : By binding to certain receptors, it can alter signaling pathways that regulate various physiological processes.

Biological Activity

Current research highlights several biological activities associated with 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine:

Anticancer Activity

Studies suggest that compounds structurally similar to 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. For instance, analogs of 2-methoxyestradiol demonstrate similar mechanisms through disruption of microtubule dynamics .

Antimicrobial Activity

Preliminary data indicate potential antimicrobial effects against various pathogens. The compound's interaction with bacterial enzymes could inhibit their growth, although specific studies are still needed to quantify this activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals variations in biological activity based on substituent patterns:

Compound NameStructural FeaturesBiological Activity
2-MethoxyestradiolMethoxy group on estradiolAnticancer, antiangiogenic
4-Methoxy-N-(3-methylpentan-2-yl)anilineMethoxy at position 4Enzyme inhibition studies
3-Methoxy-N-(4-methylpentan-2-yl)anilineDifferent alkyl substituentPotential therapeutic effects

This table illustrates how variations in structure can lead to differing biological outcomes, underscoring the importance of specific functional groups in drug design.

Case Studies

  • Anticancer Research : A study investigating the antiproliferative effects of analogs similar to 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine showed promising results in inducing apoptosis in cancer cell lines through microtubule disruption .
  • Enzyme Inhibition Studies : Research focused on the interaction of similar compounds with bacterial enzymes indicated potential for developing novel antimicrobial agents targeting resistant strains .

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